3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde
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Description
Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed various synthesis methods and investigated the structural properties of compounds related to 3-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde. For instance, Iron(II) Bis-α-Benzyldioximate Complexes with pyridine hemiacetals as axial ligands were synthesized and studied. These complexes, featuring ligands generated from reactions involving alcohols and pyridinecarboxaldehyde, were characterized through X-ray diffraction, IR, and Mössbauer spectroscopy, revealing their molecular nature and octahedral coordination polyhedron around the metal ions (Bourosh et al., 2018).
Reactivity and Mechanistic Insights
The kinetics and mechanism of oxidation of methoxy benzaldehydes, including derivatives close to this compound, were explored in an aqueous acetic acid medium. This study provided valuable insights into the oxidation processes leading to the formation of corresponding carboxylic acids, revealing first-order kinetics with respect to the oxidant and substrate and suggesting a unified mechanism for these reactions (Malik et al., 2016).
Applications in Catalysis
Several studies have focused on the catalytic applications of complexes involving pyridine and methoxy functionalities. For example, Pd(II) complexes with ONN pincer ligand , synthesized from reactions involving 4-hydroxy-3-methoxy-benzaldehyde, showed significant catalytic activity towards the Suzuki-Miyaura reaction, highlighting the potential of such compounds in facilitating cross-coupling reactions (Shukla et al., 2021). Moreover, sulfonated Schiff base copper(II) complexes derived from 2-hydroxy-3-methoxybenzaldehyde demonstrated efficiency and selectivity as catalysts in alcohol oxidation, underscoring the versatility of methoxy-substituted benzaldehydes in catalysis (Hazra et al., 2015).
Properties
IUPAC Name |
3-methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-4-2-3-12(9-16)14(13)18-10-11-5-7-15-8-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMROXPSYRRICS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=NC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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